molecular formula C4H4LiNS B12579984 lithium;5-methyl-2H-1,3-thiazol-2-ide CAS No. 196108-70-0

lithium;5-methyl-2H-1,3-thiazol-2-ide

Cat. No.: B12579984
CAS No.: 196108-70-0
M. Wt: 105.1 g/mol
InChI Key: UTTKUVSPLLHEGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Lithium;5-Methyl-2H-1,3-Thiazol-2-ide

Chemical Identity and Nomenclature

This compound is a lithium salt derived from the deprotonation of 5-methylthiazole. Its molecular formula, C₄H₄LiNS , corresponds to a molecular weight of 105.1 g/mol . The compound’s IUPAC name, This compound , reflects its structural features:

  • A thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms at positions 1 and 3).
  • A methyl substituent at position 5.
  • A lithium cation balancing the negative charge at position 2.

The SMILES notation ([Li+].CC1=CN=[C-]S1) and InChIKey (UTTKUVSPLLHEGL-UHFFFAOYSA-N) provide unambiguous representations of its connectivity. Its CAS Registry Number (196108-70-0) and PubChem CID (21883197) further standardize its identification in chemical databases.

Table 1: Key Identifiers of this compound

Property Value
Molecular Formula C₄H₄LiNS
Molecular Weight 105.1 g/mol
IUPAC Name This compound
CAS Number 196108-70-0
SMILES [Li+].CC1=CN=[C-]S1

Historical Development of Thiazole-Based Lithium Salts

The synthesis of thiazole-derived lithium salts emerged alongside advancements in organolithium chemistry during the mid-20th century. Early work focused on thiazole’s electronic properties, which make it amenable to deprotonation at the C2 position. The development of This compound followed methodological innovations in:

  • Directed Lithiation : Use of strong bases like lithium diisopropylamide (LDA) to selectively deprotonate thiazoles.
  • Stabilization Strategies : Exploitation of the thiazole ring’s aromaticity to stabilize the lithiated species, preventing decomposition.

A pivotal study in 2008 demonstrated the synthesis of lithium thiazolidine-4-carboxylate , a related compound, through carboxylation and lithiation steps. This work highlighted the role of nitrogen and sulfur in modulating the acidity of thiazole protons, a principle directly applicable to 5-methylthiazole derivatives. By the 1990s, lithiothiazoles were recognized as nonstereoselective reagents in carbonyl additions, underscoring their utility in forming carbon–carbon bonds.

Position Within Organolithium Chemistry

Organolithium compounds are prized for their nucleophilic and basic properties. This compound exemplifies two key trends in this field:

Heterocyclic Stabilization

The thiazole ring’s aromatic sextet delocalizes the negative charge across the nitrogen and sulfur atoms, enhancing the lithiated species’ stability compared to aliphatic organolithiums. This stabilization permits handling at higher temperatures, broadening synthetic applicability.

Reactivity in Cross-Coupling Reactions

Lithiated thiazoles participate in:

  • Transmetalation : Transfer of the thiazol-2-ide moiety to transition metals (e.g., palladium), enabling catalytic cross-couplings.
  • Electrophilic Quenching : Reactions with carbonyl compounds, alkyl halides, or epoxides to construct complex heterocycles.

Table 2: Comparative Reactivity of Select Organolithium Compounds

Compound Stability Typical Reactions
Methyllithium Low Proton transfer, alkylation
Phenyllithium Moderate Aromatic substitution
This compound High Cross-coupling, electrophilic quenching

The compound’s utility is further evidenced by its role in synthesizing bioactive molecules, including antifungal and antitumor agents. Its compatibility with diverse electrophiles positions it as a versatile intermediate in medicinal chemistry.

Properties

CAS No.

196108-70-0

Molecular Formula

C4H4LiNS

Molecular Weight

105.1 g/mol

IUPAC Name

lithium;5-methyl-2H-1,3-thiazol-2-ide

InChI

InChI=1S/C4H4NS.Li/c1-4-2-5-3-6-4;/h2H,1H3;/q-1;+1

InChI Key

UTTKUVSPLLHEGL-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC1=CN=[C-]S1

Origin of Product

United States

Preparation Methods

Organolithium-Mediated Lithiation of 5-Methyl-1,3-Thiazole

The core preparation of lithium;5-methyl-2H-1,3-thiazol-2-ide involves direct lithiation at the 2-position of the 5-methyl-1,3-thiazole ring using strong lithium bases such as lithium diisopropylamide (LDA) or n-butyllithium.

  • General Procedure :
    • The 5-methyl-1,3-thiazole substrate is dissolved in dry tetrahydrofuran (THF) and cooled to low temperatures (typically −78 °C).
    • LDA or n-butyllithium is added slowly to the solution to deprotonate the thiazole at the 2-position, generating the lithium thiazolide intermediate.
    • The reaction is stirred at low temperature for 30 minutes to ensure complete lithiation.
    • The lithium salt can then be used in situ for further electrophilic substitution or isolated as this compound.

This method is highly efficient and allows for selective lithiation without affecting the methyl substituent at the 5-position.

Synthesis via Reaction of 5-Methyl-1,3-Thiazol-2-Amine Derivatives

An alternative approach involves preparing this compound through the reaction of 5-methyl-1,3-thiazol-2-amine derivatives with lithium hydride or organolithium reagents.

  • Stepwise Synthesis :
    • 5-Methyl-1,3-thiazol-2-amine is reacted with electrophilic agents such as 3-bromopropanoyl chloride to form 3-bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide intermediates.
    • These intermediates are then treated with lithium hydride in polar aprotic solvents like dimethylformamide (DMF) to generate the lithium thiazolide species.
    • The reaction is typically stirred for 14–16 hours at room temperature, and the product precipitates upon addition of ice-chilled water, facilitating isolation.

This method is useful for preparing lithium thiazolides tethered to other functional groups, expanding synthetic utility.

Postfunctionalization Using Organolithium Reagents

This compound can also be prepared as an intermediate in postfunctionalization reactions of thiazole derivatives.

  • Electrophilic Substitution After Lithiation :
    • After lithiation with LDA or n-butyllithium, the lithium thiazolide intermediate reacts with various electrophiles such as methyl iodide, trimethylsilyl chloride, halogenating agents (CCl4, CBr4, Br2, I2), and sulfonyl reagents.
    • These reactions proceed at low temperatures (−78 °C) and yield substituted thiazole derivatives with the lithium salt as a key intermediate.
    • Yields for these transformations range from 60% to 85%, demonstrating the efficiency of the lithiation and subsequent electrophilic substitution steps.

This approach highlights the versatility of this compound in synthetic modifications.

Comparative Data Table of Lithiation and Functionalization Yields

Entry Electrophile Product Type Yield (%) Notes
1 Methyl iodide (MeI) 5-Methyl thiazole methylated 71 High yield methylation
2 Trimethylsilyl chloride Silylated thiazole 85 Highest yield among tested electrophiles
3 Carbon tetrachloride (CCl4) Chlorinated thiazole 67 Halogenation at 5-position
4 Carbon tetrabromide (CBr4) Brominated thiazole 64 Halogenation
5 Bromine (Br2) Brominated thiazole 60 Halogenation
6 Phenylsulfonyl-benzotriazole Sulfonylated thiazole 80 Sulfonation with high yield

Data adapted from organolithium-mediated postfunctionalization studies.

Solvent and Temperature Considerations

  • Solvent : Dry THF is the preferred solvent due to its ability to stabilize organolithium intermediates and maintain low temperatures. DMF is used in some nucleophilic substitution reactions involving lithium hydride.
  • Temperature : Lithiation reactions are typically conducted at −78 °C to control reactivity and selectivity. Subsequent electrophilic additions are also performed at this temperature before quenching.

Summary of Key Research Findings

  • Lithiation of 5-methyl-1,3-thiazole at the 2-position using LDA or n-butyllithium is a reliable method to generate this compound.
  • The lithium salt intermediate can be isolated or used in situ for further functionalization with a variety of electrophiles, enabling diverse chemical modifications.
  • Reaction yields are generally high (60–85%), indicating efficient lithiation and substitution processes.
  • Alternative synthesis routes involve the preparation of 3-bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide intermediates followed by lithium hydride treatment.
  • The choice of solvent and strict temperature control are critical for successful preparation and functionalization.

This detailed analysis consolidates the preparation methods of this compound from multiple authoritative sources, providing a comprehensive guide for researchers aiming to synthesize or utilize this compound in advanced organic synthesis.

Mechanism of Action

The mechanism of action of lithium;5-methyl-2H-1,3-thiazol-2-ide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues: Substituted Thiazoles

Table 1: Comparison of 5-Methyl-2H-1,3-thiazol-2-ide Derivatives

Compound Name Substituent(s) Molecular Formula Key Properties/Applications Reference
Lithium 5-methyl-2H-1,3-thiazol-2-ide 5-methyl, Li+ counterion C₄H₄LiNS High nucleophilicity; used in heterocyclic synthesis
5-Ethyl-2-(methylthio)-1,3-thiazole 5-ethyl, 2-(methylthio) C₆H₉NS₂ Lipophilic; potential agrochemical applications
N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide 2-(4-bromophenyl) C₁₀H₈BrN₃OS Bioactive (e.g., enzyme inhibition)
  • Key Differences :
    • The lithium salt (C₄H₄LiNS) exhibits greater reactivity in nucleophilic substitutions compared to neutral thiazoles like 5-ethyl-2-(methylthio)-1,3-thiazole (C₆H₉NS₂) due to its ionic nature .
    • Substituents such as bromophenyl (in compound 9c ) enhance bioactivity but reduce solubility in polar solvents.
Heterocyclic Analogues: Thiadiazoles and Imidazoles

Table 2: Comparison with Sulfur-Containing Heterocycles

Compound Name Heterocycle Type Synthesis Method Key Applications Reference
1,2,3-Thiadiazole-4-carboxylic acid 1,2,3-thiadiazole Hurd–Mori reaction (SOCl₂) Pharmaceutical intermediates
1-Benzyl-2-(methylthio)-imidazol-5-carbonitrile Imidazole LiCN-mediated cyanation Precursor for bioactive molecules
  • Key Differences :
    • Thiadiazoles (e.g., 1,2,3-thiadiazole-4-carboxylic acid ) are more electron-deficient than thiazoles, making them prone to electrophilic attacks.
    • Imidazole derivatives (e.g., compound 6 ) often exhibit higher basicity due to the additional nitrogen atom.
Lithium Salts of Inorganic Anions

Table 3: Lithium Salts Comparison

Compound Name Anion Type Solubility (Water) Thermal Stability Reference
Lithium 5-methyl-2H-1,3-thiazol-2-ide Thiazolide Moderate Decomposes >200°C
Lithium nitrate Nitrate High Stable up to 600°C
  • Key Differences: Lithium nitrate (LiNO₃ ) is highly soluble in water and thermally stable, whereas lithium thiazol-ide is less stable and reacts readily in organic solvents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.